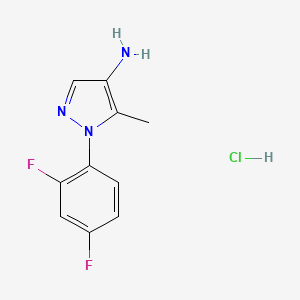
1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, paper describes the synthesis of a pyrazole derivative through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride. Similarly, paper details the synthesis of a chlorophenyl pyrazole derivative by condensation/cyclization of a chalcone derivative with chlorophenylhydrazine hydrochloride. These methods could potentially be adapted for the synthesis of "1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies, as mentioned in paper . The crystal structure can reveal important features such as hydrogen bonding and π-π stacking interactions, which contribute to the stability and properties of the compound. Theoretical calculations, including DFT, can be used to predict and compare structural parameters, as seen in the same paper.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atoms and any substituents present on the ring. For example, formyl derivatives of pyrazoles can be used as donor blocks in the synthesis of donor–acceptor dyes for nonlinear electro-optics, as described in paper . The reactivity of the pyrazole ring can be further modified by the introduction of different substituents, which can affect the electronic properties and thus the reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like chloro, methyl, or fluoro groups can affect properties such as solubility, melting point, and biological activity. For instance, the antitumor activity of polysubstituted pyrazoles is discussed in paper , where the introduction of a chlorophenyl group and linkage to nitrogenous heterocycles enhanced the antitumor potential of the compounds. These properties are crucial for the development of pyrazole derivatives as pharmaceutical agents.
科学的研究の応用
Heterocyclic Compound Applications in Research
Synthesis of Heterocycles
Research on heterocyclic compounds like pyrazolines and pyrimidines has demonstrated their importance as scaffolds in the synthesis of a wide variety of heterocycles, which are crucial in the development of pharmaceuticals and dyes. These compounds have shown to be versatile building blocks for generating complex structures, emphasizing the importance of heterocyclic chemistry in drug discovery and materials science (Gomaa & Ali, 2020).
Environmental and Health Applications
Amine-functionalized sorbents, including those derived from heterocyclic chemistry, have been identified as effective for the removal of persistent and harmful substances like PFAS from water, suggesting a critical application in environmental protection and public health (Ateia et al., 2019).
Therapeutic Applications
Various heterocyclic compounds, including pyrazolines and pyrazolo[1,5-a]pyrimidines, have been extensively studied for their therapeutic applications. These include a broad spectrum of activities such as anticancer, anti-inflammatory, and antimicrobial properties. The versatility and biological relevance of these compounds underscore their potential in the development of new therapeutic agents (Parmar et al., 2023).
特性
IUPAC Name |
1-(2,4-difluorophenyl)-5-methylpyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3.ClH/c1-6-9(13)5-14-15(6)10-3-2-7(11)4-8(10)12;/h2-5H,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNCRPLCUYOFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=C(C=C(C=C2)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-[(4-methylphenyl)methylamino]propanenitrile](/img/structure/B2522041.png)
![1-(Benzo[B]thiophen-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B2522042.png)


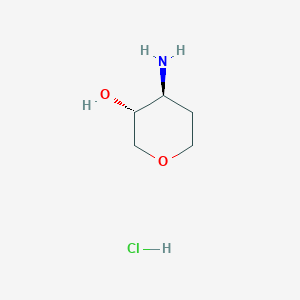
![N-(2-methoxybenzyl)-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B2522050.png)
![1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2522052.png)
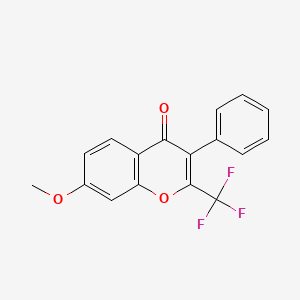
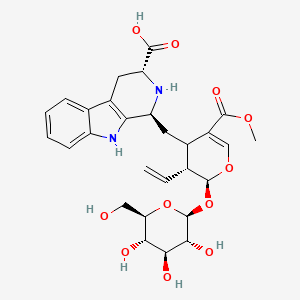
![3-(3-Chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2522056.png)
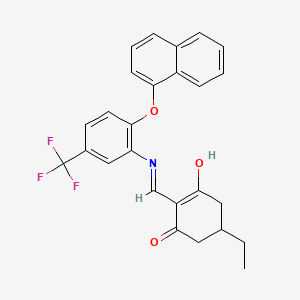
![8-chloro-2-(4-ethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2522061.png)
